molecular formula C14H22O3Si B131337 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde CAS No. 97315-18-9

3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde

Cat. No. B131337
CAS RN: 97315-18-9
M. Wt: 266.41 g/mol
InChI Key: RYTUEPCRTPXDLU-UHFFFAOYSA-N
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Description

“3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde” is a chemical compound. It is a derivative of benzaldehyde, which is a type of aromatic aldehyde. The tert-butyldimethylsilyl (TBDMS) group is a protective group used in organic chemistry. This group is added to sensitive functional groups to shield them from the reaction conditions .


Chemical Reactions Analysis

The tert-butyldimethylsilyl group is known to be stable to aqueous base but can be converted back to the alcohols under acidic conditions . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Scientific Research Applications

1. Synthesis of Hindered Catechols and o-Benzoquinones

The compound plays a role in the synthesis of sterically-hindered catechols/o-benzoquinones, which are important in organic chemistry. For instance, the reduction of the aldehyde group in related compounds leads to the formation of methoxymethyl or methyl analogues, subsequently oxidized into corresponding o-benzoquinones. Such compounds have shown increased photostability when certain substituents are replaced with CH2OMe groups (Arsenyev et al., 2016).

2. Electrochemical Study in Organic Synthesis

The electrochemical behavior of similar compounds has been studied, revealing insights into methoxylation reactions under various conditions. Such studies contribute to understanding the mechanisms of electrochemical reactions in organic synthesis and could be applicable in manipulating the properties of related compounds (Nematollahi & Golabi, 2000).

3. Synthesis of N-Heterocyclic Amines

This compound is also significant in the synthesis of N-heterocyclic amines, where it acts as a precursor in one-pot reductive amination processes. The synthesis of such amines is crucial in developing pharmaceuticals and other biologically active compounds (Becerra et al., 2021).

4. Asymmetric Induction in Organic Synthesis

The compound's derivatives are used to achieve high levels of asymmetric induction in organic synthesis, particularly in indium-promoted aldehyde addition reactions. This application is crucial in creating compounds with specific stereochemical configurations, which is important in the synthesis of complex organic molecules (Paquette et al., 1997).

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-11(10-15)7-8-12(13)16-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTUEPCRTPXDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326892
Record name 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde

CAS RN

97315-18-9
Record name 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared as in Example 12-1c from 3-hydroxy-4-methoxybenzaldehyde and tert-butylchlorodimethylsilane. Yield 100%, yellowish liquid. MS 267 (MH+).
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Synthesis routes and methods II

Procedure details

To a cooled solution of 3-hydroxy-4-methoxybenzaldehyde 12 (10.0 g, 65.7 mmol) in dry N,N-dimethyl formamide (75 mL) was added diisopropylethylamine (16.99 g, 131.4 mmol). Before the addition of 1.0 M solution of tert-butyldimethylsilyl chloride in tetrahydrofuran (11.89 g or 78.9 mL, 78.85 mmol) the mixture was stirred under nitrogen for 10 min. After complete addition over 30 min, the reaction mixture was left overnight (12-16 h). Reaction completion was checked by TLC (chloroform on silica gel plate). Water was added to the reaction mixture, extracted with dichloromethane and the organic layer was washed with a saturated sodium bicarbonate solution, water and dried. Removal of solvent in vacuo yielded as an oil which was subjected to column chromatography (eluant: chloroform) to afford as an yellow viscous oil 13 (100%). 1H NMR: δ 0.21 (s, 6H, 2×CH3), 1.01 (s, 9H, 3×CH3), 3.91 (s, 3H, OCH3), 6.94 (d, 1H, J=8.5 Hz, 5H), 7.36 (d, 1H, J=2 Hz, 2H), 7.47 (dd, 1H, J=8.5, 2 Hz, 6H), 9.89 (s, 1H, CHO). Anal. Calcd for C14H22O3Si: C, 63.12, H, 8.32. Found: C, 63.09, H, 8.30.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
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Phenstatin (4), a combretastatin A-4 (CA-4) derivative designed from the CA-4 skeleton by replacement of the olefin group with a carbonyl group, was found to be a potent antitubulin …
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The antineoplastic constituents of Combretum caffrum (Eckl. and Zeyh) Kuntze (Combretaceae family), a species indigenous to South Africa, have been investigated. Subsequently we …
Number of citations: 550 pubs.acs.org
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Number of citations: 69 pubs.acs.org
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BA Winn - 2017 - search.proquest.com
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